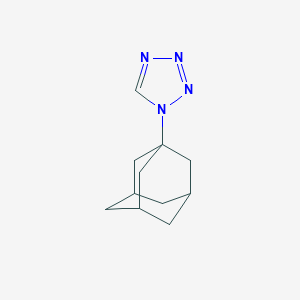
1-(1-Adamantyl)tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)tetrazole is a chemical compound that has gained significant interest in the field of scientific research due to its unique properties and potential applications. It is a tetrazole derivative of adamantane, which is a cyclic organic compound and has been widely used in the synthesis of various drugs and materials.
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantyl)tetrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. It has also been investigated for its potential as a corrosion inhibitor, as well as a fluorescent probe for the detection of metal ions. Furthermore, it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-(1-Adamantyl)tetrazole is not fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors, leading to changes in cellular function. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitters and melanin production, respectively. It has also been shown to interact with certain receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the activity of certain enzymes involved in the regulation of neurotransmitters and melanin production. Furthermore, it has been shown to interact with certain receptors involved in the regulation of various cellular processes, including calcium signaling, protein folding, and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-Adamantyl)tetrazole in lab experiments is its high purity and stability. It can be easily synthesized using a simple and efficient method, which yields high purity products. Furthermore, it exhibits a wide range of activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its potential toxicity, which must be carefully evaluated before use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(1-Adamantyl)tetrazole. One of the areas of interest is its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, it can be further investigated for its potential as a fluorescent probe for the detection of metal ions. Additionally, its potential as a corrosion inhibitor can be further explored.
Synthesemethoden
1-(1-Adamantyl)tetrazole can be synthesized by the reaction of 1-adamantylamine with sodium azide in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which results in the formation of the tetrazole ring. This method is efficient and yields high purity products.
Eigenschaften
Molekularformel |
C11H16N4 |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1-(1-adamantyl)tetrazole |
InChI |
InChI=1S/C11H16N4/c1-8-2-10-3-9(1)5-11(4-8,6-10)15-7-12-13-14-15/h7-10H,1-6H2 |
InChI-Schlüssel |
KFQREURXCYHWIC-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=NN=N4 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=NN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)


![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)



![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)
![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)
![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)
